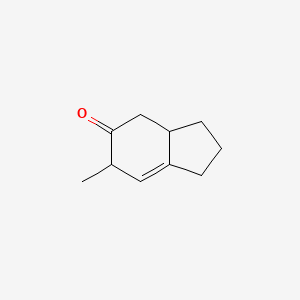![molecular formula C22H13NO2 B14410440 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 84373-10-4](/img/structure/B14410440.png)
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound featuring a fused ring system that includes both quinoline and indene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione typically involves multicomponent reactions. One common method includes the reaction of Meldrum’s acid with benzaldehyde and naphthalene-2-amine in the presence of a catalyst such as PEG-400 . This method is advantageous due to its mild reaction conditions, good yields, and environmentally benign nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of environmentally friendly catalysts are likely to be employed. Industrial synthesis would focus on optimizing reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic processes, which are critical in various biological functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Indene: A hydrocarbon with applications in the synthesis of various organic compounds.
Benzoquinoline: A derivative of quinoline with additional fused benzene rings, enhancing its chemical reactivity.
Uniqueness
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its fused ring system, which combines the properties of both quinoline and indene. This structural complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
84373-10-4 |
|---|---|
Fórmula molecular |
C22H13NO2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-benzo[f]quinolin-3-yl-3-hydroxyinden-1-one |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,24H |
Clave InChI |
UFRSQDNSPROKJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=C(C5=CC=CC=C5C4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


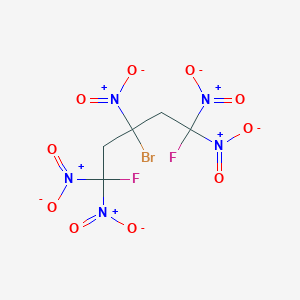
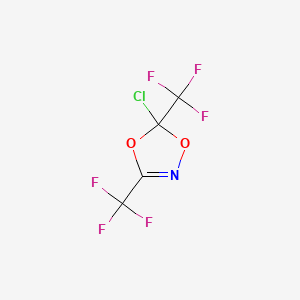
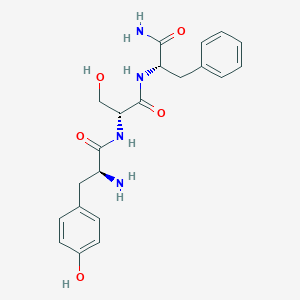
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
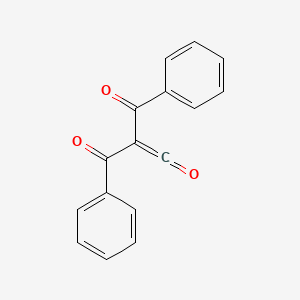
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
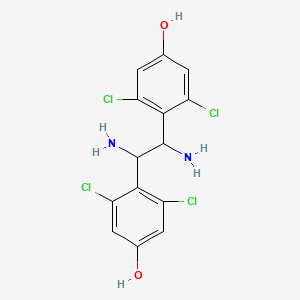
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)


![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
